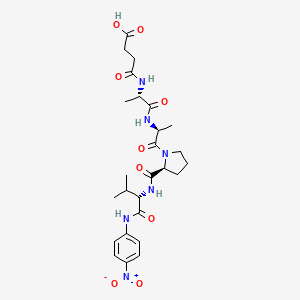
2-(3,5-Dichlorophenyl)malonic acid
描述
2-(3,5-Dichlorophenyl)malonic acid is an organic compound that belongs to the class of malonic acid derivatives It features a malonic acid core substituted with a 3,5-dichlorophenyl group
作用机制
Target of Action
It’s worth noting that malonic acid derivatives have been found to exhibit a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
2-(3,5-Dichlorophenyl)malonic acid is an intermediate in the synthesis of Dicloromezotiaz, a commercial pest control agent Dicloromezotiaz is known to provide a useful control tool for lepidopteran pests, indicating an underexploited mode of action among these pests .
Biochemical Pathways
For instance, malonic acid is an intermediate in the cytoplasmic reductive tricarboxylic acid (rTCA) pathway . In this pathway, oxaloacetate is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by a-keto decarboxylase and malonic semialdehyde dehydrogenase .
Pharmacokinetics
The compound’s solubility in acetone, dichloromethane, and methanol may influence its bioavailability.
Result of Action
As an intermediate in the synthesis of dicloromezotiaz, it contributes to the efficacy of this commercial pest control agent .
Action Environment
The compound’s stability in different solvents may suggest that its action and efficacy could be influenced by the solvent environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)malonic acid typically involves the reaction of malonic acid with 3,5-dichlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the malonic acid anion attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(3,5-Dichlorophenyl)malonic acid can undergo various chemical reactions, including:
Decarboxylation: When heated, it can lose a carbon dioxide molecule to form a substituted phenylacetic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Decarboxylation: Typically requires heating, often in the presence of a catalyst.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: Usually carried out in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) or using acid catalysts.
Major Products Formed
Decarboxylation: Produces 3,5-dichlorophenylacetic acid.
Substitution Reactions: Yields various substituted malonic acid derivatives depending on the nucleophile used.
Condensation Reactions: Forms amides or esters of this compound.
科学研究应用
2-(3,5-Dichlorophenyl)malonic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potentially useful in the development of new drugs due to its ability to form various bioactive compounds.
Materials Science: Can be used in the preparation of polymers and other advanced materials.
Agriculture: May serve as a precursor for agrochemicals, including herbicides and pesticides.
相似化合物的比较
Similar Compounds
2-Methylmalonic Acid: Similar structure but with a methyl group instead of a 3,5-dichlorophenyl group.
2-Ethylmalonic Acid: Features an ethyl group in place of the 3,5-dichlorophenyl group.
2-Phenylmalonic Acid: Contains a phenyl group instead of the 3,5-dichlorophenyl group.
Uniqueness
2-(3,5-Dichlorophenyl)malonic acid is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for various applications in organic synthesis and scientific research.
属性
IUPAC Name |
2-(3,5-dichlorophenyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O4/c10-5-1-4(2-6(11)3-5)7(8(12)13)9(14)15/h1-3,7H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNQGHZDKPTGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)
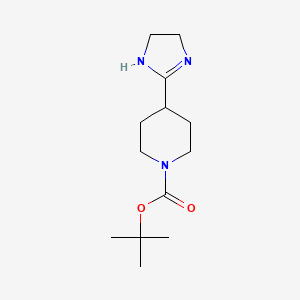
![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)
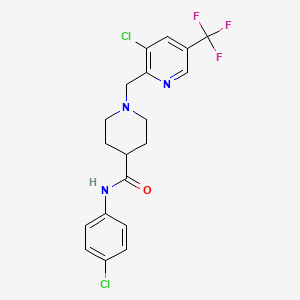

![Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1403703.png)
![4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1403705.png)

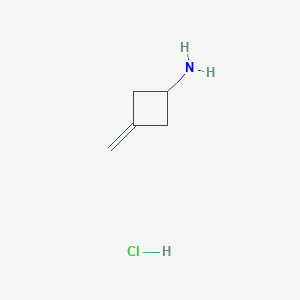
![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)
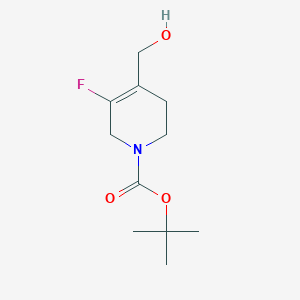
![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)

